3-(5-Oxopyrrolidin-2-yl)pentane-2,4-dione
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Overview
Description
3-(5-Oxopyrrolidin-2-yl)pentane-2,4-dione is a chemical compound with the molecular formula C9H13NO3. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and two ketone groups at positions 2 and 4 of the pentane chain.
Preparation Methods
The synthesis of 3-(5-Oxopyrrolidin-2-yl)pentane-2,4-dione typically involves the construction of the pyrrolidine ring followed by functionalization to introduce the ketone groups. One common method involves the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
3-(5-Oxopyrrolidin-2-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form larger cyclic or acyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(5-Oxopyrrolidin-2-yl)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 3-(5-Oxopyrrolidin-2-yl)pentane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The ketone groups can participate in hydrogen bonding and other interactions, further influencing the compound’s effects .
Comparison with Similar Compounds
Similar compounds to 3-(5-Oxopyrrolidin-2-yl)pentane-2,4-dione include other pyrrolidine derivatives, such as pyrrolidine-2,5-dione and pyrrolidine-2-one. These compounds share the pyrrolidine ring structure but differ in the functional groups attached to the ring. The presence of the ketone groups in this compound makes it unique, as it can participate in a wider range of chemical reactions and exhibit different biological activities .
Properties
IUPAC Name |
3-(5-oxopyrrolidin-2-yl)pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5(11)9(6(2)12)7-3-4-8(13)10-7/h7,9H,3-4H2,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXLVFILPAVWFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1CCC(=O)N1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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